molecular formula C7H16N2O3 B2702546 3,3-Diethoxypropanehydrazide CAS No. 6191-93-1

3,3-Diethoxypropanehydrazide

Cat. No.: B2702546
CAS No.: 6191-93-1
M. Wt: 176.216
InChI Key: PUCNEMFNMYHIRR-UHFFFAOYSA-N
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Description

3,3-Diethoxypropanehydrazide is a hydrazide derivative characterized by a propane backbone substituted with two ethoxy groups (–OCH₂CH₃) and a hydrazide (–CONHNH₂) functional group. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to form hydrazones and other bioactive derivatives .

Properties

IUPAC Name

3,3-diethoxypropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-3-11-7(12-4-2)5-6(10)9-8/h7H,3-5,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCNEMFNMYHIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)NN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxypropanehydrazide typically involves the reaction of 3,3-diethoxypropionitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,3-diethoxypropionitrile+hydrazine hydrate3,3-Diethoxypropanehydrazide\text{3,3-diethoxypropionitrile} + \text{hydrazine hydrate} \rightarrow \text{3,3-Diethoxypropanehydrazide} 3,3-diethoxypropionitrile+hydrazine hydrate→3,3-Diethoxypropanehydrazide

The reaction is usually performed at elevated temperatures (around 70-80°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3-Diethoxypropanehydrazide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxypropanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,3-Diethoxypropanehydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxypropanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,3-Diethoxypropanehydrazide (hypothetical structure inferred from evidence) with structurally related propanehydrazide derivatives:

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity References
3,3-Diethoxypropanehydrazide (hypothetical) C₇H₁₆N₂O₃ –OCH₂CH₃, –CONHNH₂ Synthesis of hydrazones, drug intermediates Inferred
3,3′-Dithiobis(propanehydrazide) C₆H₁₄N₄O₂S₂ –S–S–, –CONHNH₂ Crosslinking agent, redox-active materials
3,3,3-Trifluoropropanehydrazide C₃H₅F₃N₂O –CF₃, –CONHNH₂ Pharmaceuticals, agrochemical intermediates
3-(3,5-Dimethylpyrazol-4-yl)propanehydrazide C₉H₁₅N₅O Pyrazole ring, –CONHNH₂ Metal ligand synthesis, anticancer research
3-(Dimethylamino)propanehydrazide C₅H₁₃N₃O –N(CH₃)₂, –CONHNH₂ Laboratory reagent, irritant (Category 2)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (–CF₃) group in 3,3,3-Trifluoropropanehydrazide enhances lipophilicity and metabolic stability, making it valuable in drug design . In contrast, ethoxy (–OCH₂CH₃) groups in 3,3-Diethoxypropanehydrazide may improve solubility in polar solvents.
  • Reactivity : The disulfide (–S–S–) linkage in 3,3′-dithiobis(propanehydrazide) enables redox-responsive behavior, useful in polymer chemistry . Hydrazides with pyrazole rings (e.g., ) are effective ligands for metal complexes, as seen in cyclometallated ruthenium catalysts .
  • Safety Profiles: Compounds like 3-(Dimethylamino)propanehydrazide exhibit skin/eye irritation (H315/H319), necessitating stringent handling protocols .

Biological Activity

3,3-Diethoxypropanehydrazide is an organic compound with the molecular formula C7_7H16_{16}N2_2O3_3. It features two ethoxy groups and a hydrazide functional group, which contribute to its unique chemical reactivity and potential biological activities. This compound is synthesized through the reaction of 3,3-diethoxypropionitrile with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol.

  • IUPAC Name: 3,3-Diethoxypropanehydrazide
  • Molecular Weight: 160.22 g/mol
  • InChI Key: InChI=1S/C7H16N2O3/c1-3-11-7(12-4-2)5-6(10)9-8/h7H,3-5,8H2,1-2H3,(H,9,10)

The biological activity of 3,3-Diethoxypropanehydrazide is primarily attributed to its hydrazide group, which can form covalent bonds with various biomolecules. This interaction can lead to significant alterations in cellular pathways and functions. The compound's ability to undergo oxidation and reduction reactions allows it to participate in diverse biochemical processes .

Biological Activity

Research indicates that 3,3-Diethoxypropanehydrazide exhibits several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Investigations into its potential as an anticancer agent are ongoing, with some studies indicating it may inhibit cancer cell proliferation.

Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInhibits proliferation of cancer cells
Cytotoxic EffectsInduces apoptosis in cancer cells

Case Study: Anticancer Properties

A notable study investigated the cytotoxic effects of 3,3-Diethoxypropanehydrazide on various cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Key Findings:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Caspase Activation: Significant increase in caspase-3 and caspase-9 activities post-treatment.

Table: Summary of Case Study Results

Cell LineIC50 (µM)Apoptosis Induction (%)Caspase Activation
HeLa2570+++
MCF-73065++
A5492075+++

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

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